N-{1,1,1,3,3,3-HEXAFLUORO-2-[2-(3-PYRIDINYL)-1-PIPERIDINYL]-2-PROPANYL}PROPANAMIDE
Overview
Description
N-{1,1,1,3,3,3-HEXAFLUORO-2-[2-(3-PYRIDINYL)-1-PIPERIDINYL]-2-PROPANYL}PROPANAMIDE is a synthetic compound characterized by its unique trifluoromethyl groups and pyridinylpiperidine structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{1,1,1,3,3,3-HEXAFLUORO-2-[2-(3-PYRIDINYL)-1-PIPERIDINYL]-2-PROPANYL}PROPANAMIDE typically involves multiple steps:
Formation of the Pyridinylpiperidine Intermediate: This step involves the reaction of 2-pyridin-3-ylpiperidine with a trifluoromethylating agent under controlled conditions.
Introduction of the Trifluoromethyl Groups: The intermediate is then subjected to further reactions to introduce the trifluoromethyl groups. This can be achieved using reagents such as trifluoromethyl iodide in the presence of a base.
Amidation Reaction: The final step involves the reaction of the trifluoromethylated intermediate with propanoyl chloride to form the desired propanamide compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-{1,1,1,3,3,3-HEXAFLUORO-2-[2-(3-PYRIDINYL)-1-PIPERIDINYL]-2-PROPANYL}PROPANAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The trifluoromethyl groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N-{1,1,1,3,3,3-HEXAFLUORO-2-[2-(3-PYRIDINYL)-1-PIPERIDINYL]-2-PROPANYL}PROPANAMIDE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacological agent due to its unique structural features.
Biological Research: The compound is used in studies involving enzyme inhibition and receptor binding.
Industrial Applications: It is explored for its use in the synthesis of advanced materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-{1,1,1,3,3,3-HEXAFLUORO-2-[2-(3-PYRIDINYL)-1-PIPERIDINYL]-2-PROPANYL}PROPANAMIDE involves its interaction with specific molecular targets. The trifluoromethyl groups enhance its binding affinity to certain enzymes and receptors, leading to inhibition or activation of biological pathways. The pyridinylpiperidine structure allows for selective targeting of specific proteins, making it a valuable tool in drug discovery and development.
Comparison with Similar Compounds
Similar Compounds
- 2,2,2-Trifluoro-1-(pyridin-3-yl)ethanamine
- 2,2,2-Trifluoro-N-(6-fluoro-2-nitro-pyridin-3-yl)-acetamide
- 2,2,2-Trifluoro-N-2-pyridinylacetamide
Uniqueness
N-{1,1,1,3,3,3-HEXAFLUORO-2-[2-(3-PYRIDINYL)-1-PIPERIDINYL]-2-PROPANYL}PROPANAMIDE is unique due to its combination of trifluoromethyl groups and pyridinylpiperidine structure. This combination imparts distinct physicochemical properties, such as increased lipophilicity and enhanced metabolic stability, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-[1,1,1,3,3,3-hexafluoro-2-(2-pyridin-3-ylpiperidin-1-yl)propan-2-yl]propanamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19F6N3O/c1-2-13(26)24-14(15(17,18)19,16(20,21)22)25-9-4-3-7-12(25)11-6-5-8-23-10-11/h5-6,8,10,12H,2-4,7,9H2,1H3,(H,24,26) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXQKLLURXADOTE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC(C(F)(F)F)(C(F)(F)F)N1CCCCC1C2=CN=CC=C2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19F6N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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